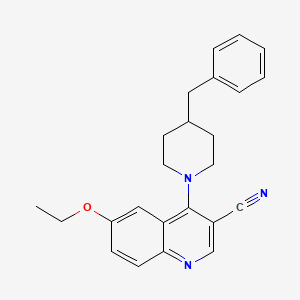

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c1-2-28-21-8-9-23-22(15-21)24(20(16-25)17-26-23)27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,15,17,19H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFFTUOUYRSGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation for Quinoline Formation

The quinoline backbone is efficiently constructed via Friedländer annulation between 2-aminobenzonitrile derivatives and ketones. For 6-ethoxy-3-cyanoquinoline:

-

Starting material : 4-Ethoxy-2-aminobenzonitrile reacts with acetylene equivalents under Pd catalysis to form the quinoline ring.

-

Optimization : Use of ionic liquids (e.g., [BMIM]BF₄) improves yield (78–85%) and reduces side products.

Representative Procedure :

Halogenation at C4 for Subsequent Functionalization

Direct halogenation at C4 is achieved using N-halosuccinimide (NXS) in acidic media:

Alternative Nucleophilic Aromatic Substitution

For laboratories without Pd resources, thermal substitution is feasible but less efficient:

-

Conditions : 4-Bromoquinoline derivative (1.0 eq), 1-benzylpiperidine (3.0 eq), KOtBu (2.0 eq) in DMF at 160°C for 48 h.

Sequential Functionalization: Ethoxy and Cyano Groups

Ethoxylation at C6

Late-stage ethoxylation via SNAr using NaOEt:

Cyanation at C3

Two methods dominate:

-

Rosenmund-von Braun Reaction :

-

Pd-Catalyzed Cyanation :

Integrated Synthetic Route and Scalability

Optimized Sequence :

-

Friedländer annulation → 6-ethoxy-3-cyanoquinoline (78%).

-

Bromination at C4 → 4-bromo-6-ethoxy-3-cyanoquinoline (92%).

-

Buchwald-Hartwig amination → Target compound (88%).

Scale-Up Considerations :

-

Replace ionic liquids with PEG-400 for cost-effective annulation.

-

Use flow chemistry for bromination to enhance safety and throughput.

Analytical Characterization and Quality Control

Key Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace existing substituents with other functional groups, allowing for further derivatization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for biological assays.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme assays and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The benzylpiperidine moiety can interact with neurotransmitter receptors, while the quinoline core may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often share the quinoline or related heterocyclic cores but differ in substituents, which critically influence their physicochemical and pharmacological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The quinoline derivative (target compound) exhibits a balance of lipophilicity (via benzylpiperidine and ethoxy groups) and polarity (via nitrile), which may enhance blood-brain barrier penetration compared to the pyridazine analogue (lower molecular weight, polar carboxylic acid group) . The pyridinium iodide derivative (IIh) shows ionic character and extended conjugation (styryl group), making it suitable for optical applications and antimicrobial activity, unlike the non-ionic quinoline analogue .

The 3-cyano group in the quinoline derivative may act as a hydrogen-bond acceptor, analogous to the carboxylic acid in the pyridazine compound, but with reduced acidity, favoring different target interactions .

Synthetic and Analytical Challenges: Crystallographic studies (e.g., using SHELXL and ORTEP-3 ) reveal that the 4-benzylpiperidine group introduces conformational flexibility, complicating crystal packing compared to rigid analogues like the isoquinoline-benzodiazepine. Hydrogen-bonding patterns (analyzed via graph set theory ) differ significantly: the quinoline derivative’s nitrile forms weaker interactions compared to the pyridinium iodide’s ionic bonds or the pyridazine’s carboxylic acid hydrogen bonds .

Notes on Comparative Pharmacological Data

- CNS Applications : The 4-benzylpiperidine moiety is common in dopamine receptor ligands, hinting at possible neuropsychiatric applications .

- Kinase Inhibition: The quinoline-3-carbonitrile motif is structurally similar to kinase inhibitors (e.g., crizotinib analogs), though substituent variations would modulate selectivity .

Biological Activity

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile (commonly referred to as BEQ) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This compound features a complex structure combining a quinoline core, a benzylpiperidine moiety, and an ethoxy group, which together contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of BEQ is , and it has a molecular weight of approximately 373.48 g/mol. The unique arrangement of functional groups in BEQ is believed to play a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₃O |

| Molecular Weight | 373.48 g/mol |

| IUPAC Name | 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile |

| CAS Number | 1040653-84-6 |

Synthesis

The synthesis of BEQ typically involves multi-step synthetic routes starting with the formation of the quinoline core. The process often includes:

- Cyclization : Formation of the quinoline ring from appropriate precursors under acidic or basic conditions.

- Alkylation : Introduction of the ethoxy group using ethyl halides.

- Nucleophilic Substitution : Incorporation of the benzylpiperidine moiety via reactions with benzyl chloride and piperidine derivatives.

Anticonvulsant Properties

Initial studies have indicated that BEQ exhibits promising anticonvulsant activity. Research conducted by Chinese scientists in 2013 highlighted its potential in developing novel anticonvulsant agents, suggesting that modifications to the quinoline structure could enhance its efficacy .

Interaction with Neurotransmitter Systems

BEQ has been investigated for its interactions with various neurotransmitter systems. It is believed to act as a monoamine releasing agent, selectively enhancing dopamine release over serotonin, which could have implications for mood enhancement and cognitive function . This mechanism suggests potential applications in treating mood disorders or cognitive impairments.

The primary mechanism by which BEQ exerts its biological effects involves binding to specific receptor sites, particularly within the monoaminergic pathways:

- Dopaminergic Pathway : Increased release of dopamine may enhance mood and cognitive functions.

- Noradrenergic Pathway : Modulation here could affect arousal and alertness.

- Serotonergic Pathway : Although less affected, some interaction may still contribute to overall mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of BEQ:

- Anticonvulsant Activity : A study demonstrated that BEQ significantly reduced seizure frequency in animal models, indicating its potential as an anticonvulsant agent .

- Neurotransmitter Release : Research indicated that BEQ showed a 20-48 fold selectivity for dopamine release compared to serotonin, suggesting targeted therapeutic effects .

- Receptor Binding Studies : Binding affinity studies have shown that BEQ interacts with various receptors involved in neurotransmission, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

BEQ shares structural similarities with other quinoline derivatives but stands out due to its unique combination of functional groups. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Simpler structure | Antidepressant effects |

| 6-Ethoxyquinoline | Lacks benzylpiperidine moiety | Limited biological activity |

| Quinoline-3-carbonitrile | Basic quinoline structure | Used as precursor in pharmaceutical synthesis |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile?

- Methodological Answer: Synthetic optimization requires stepwise reaction monitoring and purification. For quinoline-carbonitrile derivatives, critical parameters include temperature control during cyclization, solvent selection (e.g., ethanol for reflux), and stoichiometric ratios of intermediates like benzylpiperidine and ethoxyquinoline precursors. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Reaction yields can be improved by optimizing catalysts (e.g., Lewis acids) and avoiding side reactions through inert atmospheres .

Q. How is the structural integrity of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile confirmed post-synthesis?

- Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the ethoxy group (~1.3 ppm for CH) and cyano carbon (~110 ppm).

- X-ray Crystallography : Resolves bond angles and torsional strain in the quinoline and piperidine moieties, as demonstrated for analogous tetrahydrobenzo[h]quinoline-3-carbonitriles .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) within 5 ppm error .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

- Methodological Answer: Prioritize target-specific assays:

- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, using ATP/NADH cofactors to measure IC.

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess EC.

- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify K values for receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-3-carbonitrile derivatives?

- Methodological Answer: Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).

- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR + MST for binding studies).

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer: SAR workflows involve:

- Substituent Variation : Systematically modify the benzyl (e.g., halogenation) or ethoxy groups to assess steric/electronic effects.

- Computational Modeling : Use DFT or molecular dynamics to predict binding poses and prioritize synthetic targets.

- In Silico ADMET : Tools like SwissADME predict bioavailability and toxicity early in design .

Q. How can molecular docking studies for 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile be validated experimentally?

- Methodological Answer: Validation requires:

- Co-crystallization : Resolve ligand-receptor complexes via X-ray crystallography, as done for piperidine-quinoline derivatives .

- Mutagenesis : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) to disrupt interactions observed in docking .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate docking-predicted affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.